molecular formula C10H11NO2 B6155626 5-(4-methylphenyl)-1,3-oxazolidin-2-one CAS No. 57560-60-8

5-(4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B6155626
CAS No.: 57560-60-8
M. Wt: 177.2
InChI Key:
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Description

5-(4-Methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenyl isocyanate with ethylene glycol under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the oxazolidinone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • {(4-Nitrophenyl)sulfonyl}tryptophan

Uniqueness

5-(4-Methylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties.

Properties

CAS No.

57560-60-8

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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